Hexa-His (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-His (TFA), also known as Hexa-Histidine Trifluoroacetate, is a peptide consisting of six histidine residues. It is commonly used as a metal binding site for recombinant proteins. This compound is widely utilized in affinity purification processes due to its strong binding affinity to metal ions such as nickel and cobalt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa-His (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The histidine residues are protected with specific groups to prevent unwanted side reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods
In industrial settings, the synthesis of Hexa-His (TFA) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Hexa-His (TFA) primarily undergoes coordination reactions with metal ions. The histidine residues in the peptide chain have imidazole side chains that can coordinate with metal ions such as nickel, cobalt, and copper. This coordination is the basis for its use in affinity purification .
Common Reagents and Conditions
The common reagents used in the synthesis and purification of Hexa-His (TFA) include:
- Protected histidine derivatives
- Trifluoroacetic acid (TFA)
- Nickel-nitrilotriacetic acid (Ni-NTA) for affinity purification
Major Products Formed
The major product formed from the synthesis of Hexa-His (TFA) is the peptide itself, which is then used for various applications in protein purification and research .
Scientific Research Applications
Hexa-His (TFA) has a wide range of applications in scientific research:
Chemistry: Used in the study of metal-peptide interactions and the development of peptide-based materials.
Biology: Employed in the purification of recombinant proteins tagged with the hexa-histidine sequence.
Medicine: Utilized in the study of protein-protein interactions and the development of therapeutic peptides.
Industry: Applied in the large-scale production of purified proteins for various industrial applications.
Mechanism of Action
The mechanism by which Hexa-His (TFA) exerts its effects is based on its ability to coordinate with metal ions. The imidazole side chains of the histidine residues form strong bonds with metal ions, allowing the peptide to bind tightly to metal-affinity resins. This property is exploited in affinity purification processes to selectively isolate tagged proteins from complex mixtures .
Comparison with Similar Compounds
Hexa-His (TFA) can be compared with other histidine-tagged peptides such as deca-histidine (deca-His) and double-histidine (double-His) tags. While all these peptides are used for metal-affinity purification, Hexa-His (TFA) is often preferred due to its optimal balance between binding strength and ease of elution . Deca-His tags provide stronger binding but may require harsher conditions for elution, while double-His tags offer weaker binding and may not be suitable for all applications .
List of Similar Compounds
- Deca-Histidine (deca-His)
- Double-Histidine (double-His)
- Poly-Histidine tags (varying lengths)
Properties
Molecular Formula |
C38H45F3N18O9 |
---|---|
Molecular Weight |
954.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C36H44N18O7.C2HF3O2/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24;3-2(4,5)1(6)7/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61);(H,6,7)/t25-,26-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
MAXXJEOKEOXUTK-FLQHCAAPSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.